molecular formula C5H5F2IN2O B13503018 3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole

3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole

Cat. No.: B13503018
M. Wt: 274.01 g/mol
InChI Key: JUIZLSURSQSFJS-UHFFFAOYSA-N
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Description

3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of difluoromethoxy and iodine substituents on the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole typically involves the introduction of the difluoromethoxy and iodine groups onto a pyrazole ring. One common method is the difluoromethylation of a pyrazole precursor, followed by iodination. The difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions . The iodination step can be carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can minimize by-products and improve the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both difluoromethoxy and iodine substituents on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C5H5F2IN2O

Molecular Weight

274.01 g/mol

IUPAC Name

3-(difluoromethoxy)-4-iodo-1-methylpyrazole

InChI

InChI=1S/C5H5F2IN2O/c1-10-2-3(8)4(9-10)11-5(6)7/h2,5H,1H3

InChI Key

JUIZLSURSQSFJS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC(F)F)I

Origin of Product

United States

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